Methyl 3-iodo-4-phenoxybenzoate Methyl 3-iodo-4-phenoxybenzoate
Brand Name: Vulcanchem
CAS No.: 100725-29-9
VCID: VC5992181
InChI: InChI=1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)I
Molecular Formula: C14H11IO3
Molecular Weight: 354.143

Methyl 3-iodo-4-phenoxybenzoate

CAS No.: 100725-29-9

Cat. No.: VC5992181

Molecular Formula: C14H11IO3

Molecular Weight: 354.143

* For research use only. Not for human or veterinary use.

Methyl 3-iodo-4-phenoxybenzoate - 100725-29-9

Specification

CAS No. 100725-29-9
Molecular Formula C14H11IO3
Molecular Weight 354.143
IUPAC Name methyl 3-iodo-4-phenoxybenzoate
Standard InChI InChI=1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key GVEOVGCAYLUZEZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)I

Introduction

Chemical Identification and Structural Analysis

Methyl 3-iodo-4-phenoxybenzoate is systematically named as methyl 3-iodo-4-(phenyloxy)benzoate under IUPAC nomenclature. The compound’s structure comprises a benzoic acid methyl ester backbone with an iodine atom at the third carbon and a phenoxy group (-O-C6_6H5_5) at the fourth carbon of the aromatic ring . Key identifiers include:

PropertyValueSource
CAS No.100725-29-9
Molecular FormulaC14H11IO3\text{C}_{14}\text{H}_{11}\text{IO}_{3}
Molecular Weight354.14 g/mol
Purity≥97%
Storage Conditions2–8°C, sealed, dark place

The iodine atom’s electronegativity and the phenoxy group’s steric bulk influence the compound’s reactivity, making it amenable to cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings .

Synthesis and Manufacturing

Industrial synthesis routes for Methyl 3-iodo-4-phenoxybenzoate are proprietary, but analogous compounds provide insight into potential methodologies. A common approach for iodinated benzoates involves:

  • Nucleophilic Aromatic Substitution: Reacting 4-hydroxy-3-iodobenzoic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methoxy group .

  • Esterification: Subsequent treatment with methanol under acidic conditions to form the methyl ester .

For example, Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0) is synthesized via methyl iodide-mediated methylation of 3-iodo-4-hydroxybenzoate in DMF at 60°C, achieving an 88.4% yield . Adapting this method by substituting methanol with phenol derivatives could yield the target phenoxy compound.

Advanced routes may employ palladium catalysts for functionalization. A related boronation reaction using PdCl2_2(dppf) and triethylamine in dioxane at 80°C demonstrates the feasibility of coupling iodinated benzoates with boronates . Such methods highlight the compound’s versatility in constructing complex molecules.

Applications in Pharmaceutical and Chemical Research

Methyl 3-iodo-4-phenoxybenzoate’s primary application lies in API development, where it acts as a precursor for:

  • Antiviral and Antibiotic Agents: Iodinated aromatics are pivotal in designing inhibitors targeting viral proteases or bacterial enzymes .

  • Fluorescent Probes: The iodine atom’s heavy atom effect enhances spin-orbit coupling, making derivatives useful in fluorescence quenching studies .

  • Polymer Chemistry: As a monomer in synthesizing iodinated polymers for X-ray contrast agents .

Its role as an intermediate is underscored by its inclusion in ISO-certified manufacturing processes, ensuring batch consistency for preclinical studies .

HazardPrecautionary MeasuresSource
Skin irritation (H317)Wear nitrile gloves and lab coat
Potential eye damageUse safety goggles
Light sensitivityStore in amber glass containers

Material Safety Data Sheets (MSDS) recommend immediate rinsing with water upon exposure and avoiding inhalation of dust . Waste disposal must comply with local regulations for halogenated organics.

Future Directions and Research Gaps

Current literature lacks detailed pharmacokinetic or toxicological data for Methyl 3-iodo-4-phenoxybenzoate. Future studies could explore:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Activity Screening: Evaluating standalone therapeutic potential in antimicrobial assays.

  • Green Chemistry Approaches: Optimizing solvent-free or catalytic methods to reduce environmental impact.

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